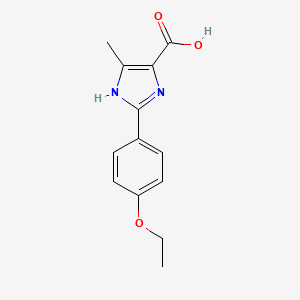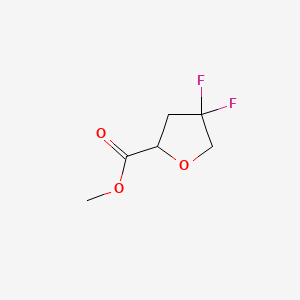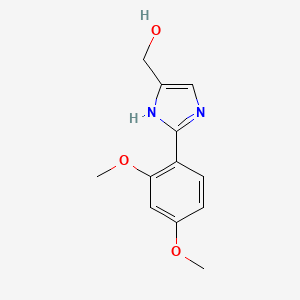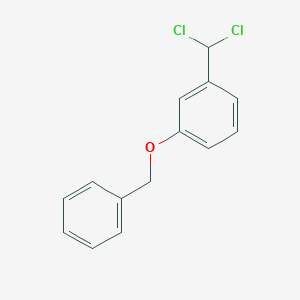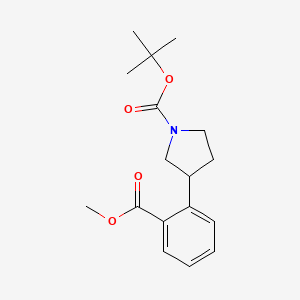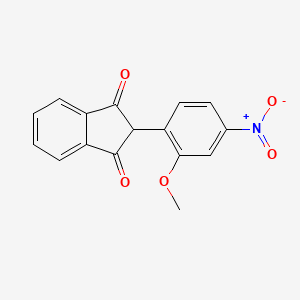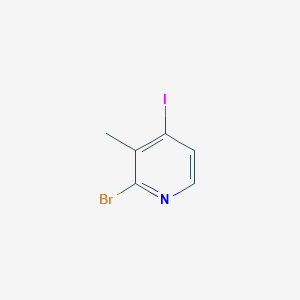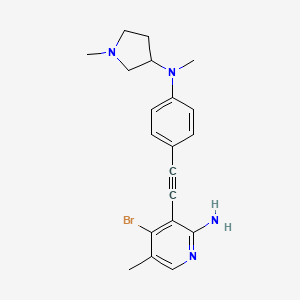
4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrrolidine moiety attached to a phenyl ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is the bromination of 5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions: 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways and physiological responses.
類似化合物との比較
4-Bromo-3-nitrotoluene: Shares the bromine and aromatic ring but differs in functional groups.
5-Methyl-3-((4-(methylamino)phenyl)ethynyl)pyridin-2-amine: Similar structure but lacks the pyrrolidine moiety.
Uniqueness: 4-Bromo-5-methyl-3-((4-(methyl(1-methylpyrrolidin-3-yl)amino)phenyl)ethynyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C20H23BrN4 |
|---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
4-bromo-5-methyl-3-[2-[4-[methyl-(1-methylpyrrolidin-3-yl)amino]phenyl]ethynyl]pyridin-2-amine |
InChI |
InChI=1S/C20H23BrN4/c1-14-12-23-20(22)18(19(14)21)9-6-15-4-7-16(8-5-15)25(3)17-10-11-24(2)13-17/h4-5,7-8,12,17H,10-11,13H2,1-3H3,(H2,22,23) |
InChIキー |
WEHRJISRVXHIAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1Br)C#CC2=CC=C(C=C2)N(C)C3CCN(C3)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
